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HOX4C protein

Cat. No.: B1176801
CAS No.: 145420-68-4
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Description

Nomenclature and Gene Identity of HOX4C Protein

The protein HOX4C is encoded by the HOXC4 gene in humans. wikipedia.org This gene is also known by several aliases, including HOX3, HOX3E, and cp19. wikipedia.org It is located on the long arm of chromosome 12, specifically in the chromosomal band 12q13.13. wikipedia.org As a member of the homeobox gene family, HOXC4 contains a characteristic 180-base-pair DNA sequence known as the homeobox, which encodes the DNA-binding portion of the protein called the homeodomain. wikipedia.org

AttributeDescription
Official Gene Symbol HOXC4
Protein Name Homeobox protein Hox-C4
Aliases HOX3, HOX3E, cp19
Chromosomal Location 12q13.13

HOX Family Context and General Significance in Developmental Biology

The HOX genes are a group of related genes that dictate the body plan of an embryo along the head-tail axis. wikipedia.org These genes are essential for specifying the identity of different body segments, ensuring that structures like limbs and vertebrae form in their correct positions. wikipedia.org In vertebrates, the HOX genes are organized into four distinct clusters on different chromosomes: HOXA, HOXB, HOXC, and HOXD. wikipedia.orgnih.gov This organization is a result of whole-genome duplications during early vertebrate evolution. wikipedia.org

A remarkable feature of HOX genes is the principle of colinearity, where the order of the genes on the chromosome corresponds to their spatial and temporal expression pattern along the developing embryo. nih.gov Genes at the 3' end of the cluster are generally expressed earlier and in more anterior (head-end) regions, while genes at the 5' end are expressed later and in more posterior (tail-end) regions. nih.gov

HOX proteins, including HOX4C, function as transcription factors. wikipedia.org They bind to specific DNA sequences in the regulatory regions of other genes, thereby activating or repressing their expression. nih.gov This regulatory control over a vast network of downstream genes is fundamental to the process of morphogenesis, the biological process that causes a cell, tissue or organism to develop its shape. wikipedia.org

Historical Perspective on this compound Research Milestones

The discovery of HOX genes can be traced back to the study of "homeotic" mutations in the fruit fly Drosophila melanogaster in the early 20th century. scispace.com These mutations resulted in bizarre transformations, such as legs growing where antennae should be. scispace.com It was in the 1980s that the molecular basis for these mutations was uncovered with the cloning of the first homeobox genes. frontiersin.org

The identification of HOX genes in vertebrates soon followed, revealing a striking conservation of these developmental regulators across the animal kingdom. nih.gov A significant publication by Acampora and colleagues in 1989 detailed the human HOX gene family, providing a foundational understanding of the genomic organization of these crucial genes, including the HOXC cluster that contains HOXC4. senescence.info Subsequent research has focused on elucidating the specific functions of individual HOX proteins. For instance, a 2004 study by Kim et al. demonstrated the role of HOXC4 in the immune system, specifically in the activation of the immunoglobulin heavy chain enhancer in human B cells. wikipedia.org More recent research has continued to uncover diverse roles for HOXC4 in processes such as hematopoiesis and adipose tissue thermogenesis. nih.govnih.gov

Detailed Research Findings on this compound

Research has identified several key biological processes where HOX4C plays a significant role. The following tables summarize some of these findings.

Table 1: Role of HOX4C in Cellular Processes

Cellular ProcessOrganism/SystemKey Findings
Hematopoiesis Human embryonic stem cellsOverexpression of HOXC4 promotes the expansion and production of hematopoietic cells and enhances the engraftment efficiency of hematopoietic stem cells. nih.gov
Adipose Tissue Thermogenesis Mouse and Human AdipocytesHOXC4 is necessary for adipose thermogenesis, enhancing cold tolerance and protecting against diet-induced obesity. It activates the transcription of the Ucp1 gene. nih.gov
Immune Response Human B cellsThe HOXC4 homeodomain protein mediates the activation of the immunoglobulin heavy chain 3' hs1,2 enhancer, which is relevant to class switch DNA recombination. wikipedia.org
Lymphoid Differentiation HumanHOXC4 gene expression levels increase with the differentiation of lymphoid cells. wikigenes.org

Table 2: Molecular Interactions and Regulation of HOX4C

Interacting MoleculeType of InteractionFunctional Consequence
HOX4D protein Cross-regulationHOX4D can transactivate the HOX4C promoter, suggesting a complex regulatory network within the HOX4 cluster. nih.gov
Nuclear receptor coactivator 1 (NCOA1) Co-factor bindingHOXC4 collaborates with NCOA1 to form a transcriptional complex that promotes Ucp1 transcription and adipose thermogenesis. nih.gov
XRCC6 and PRKDC Protein-protein interactionHOXC4 interacts with these proteins, which are involved in DNA repair and signaling. senescence.info

Properties

CAS No.

145420-68-4

Molecular Formula

C14H11NO

Synonyms

HOX4C protein

Origin of Product

United States

Genetic Organization and Transcriptional Regulation of Hox4c

Genomic Locus and Transcriptional Units of HOX4C

The human HOX4C gene is situated within the HOXC cluster on the long arm of chromosome 12, specifically at the cytogenetic band 12q13.13. wikipedia.org Its genomic coordinates on the GRCh38/hg38 assembly are from base pair 54,016,888 to 54,056,030, spanning a region of 39,143 base pairs in a plus strand orientation. genecards.org

The transcriptional landscape of HOXC4 is characterized by the presence of alternative splicing. At least two transcript variants have been identified for the human HOXC4 gene. wikipedia.orggenomics-online.com A notable feature of its genetic organization is the sharing of a 5' non-coding exon with its neighboring genes, HOXC5 and HOXC6. wikipedia.orggenecards.orggenomics-online.com This shared exon can be spliced to the gene-specific exons of HOXC4, giving rise to one of its transcript variants. The alternative transcript variant includes only the gene-specific exons. wikipedia.orggenecards.orggenomics-online.com Despite these alternative splicing events, both known variants encode the same protein. wikipedia.orggenomics-online.com

Transcriptional Start Sites and Promoter Characterization of HOX4C

The regulation of HOX4C transcription is initiated at its promoter, a critical region for the assembly of the transcriptional machinery. While the precise locations of the transcriptional start sites (TSS) are not extensively detailed in publicly available resources, ChIP-seq (Chromatin Immunoprecipitation sequencing) data has shown that approximately 7% of HOXC4 binding peaks are located in the promoter-TSS regions of its target genes, indicating a role in transcriptional initiation. nih.gov

The promoter of HOXC4 contains binding sites for various transcription factors that modulate its activity. One identified transcription factor that binds to the HOXC4 promoter is Sp1. genecards.org The HOXC4 promoter is also a target for cross-regulatory interactions within the HOX gene family. For instance, other HOX proteins can bind to a phylogenetically highly conserved DNA fragment located in the proximal part of the intergenic region between HOXC4 and HOXD4, which contains multiple binding sites for these proteins. This interaction can mediate the transactivation of HOXC4.

Regulatory Elements and cis-Acting Sequences of HOX4C Gene Expression

The expression of HOX4C is finely tuned by a variety of cis-acting regulatory elements, including enhancers and silencers, as well as conserved non-coding regions. These elements can be located at considerable distances from the gene and are crucial for its spatiotemporal expression patterns.

Enhancers and Silencers Affecting HOX4C Transcription

Enhancers are DNA sequences that increase the rate of transcription, while silencers have the opposite effect. nih.gov Both types of elements can function independently of their orientation and distance from the promoter. nih.gov For HOX genes, these regulatory elements are often found within the gene clusters and in the flanking regions. researchgate.net

In the context of HOXC4, studies have shown that it primarily binds to distal regulatory elements, suggesting it functions as an enhancer-binding transcription factor. plos.org In prostate cancer cells, for example, the majority of HOXC4 binding sites are located far from a TSS. plos.org The inappropriate expression of HOXC4 in cancer may contribute to tumor progression by driving oncogene expression or repressing tumor suppressor genes through its binding at these distal regulatory elements. plos.org While specific silencer elements that directly regulate HOX4C have not been extensively characterized, it is known that silencers play a crucial role in restricting the expression domains of Hox genes during development. harvard.edu These elements often recruit repressive protein complexes that modify chromatin structure to inhibit transcription. researchgate.net

Conserved Non-Coding Regions in HOX4C Regulation

Across vertebrate genomes, there are numerous conserved non-coding elements (CNEs) that are particularly enriched around developmental regulatory genes, including the HOX clusters. nih.gov These sequences are thought to function as critical cis-regulatory modules. The non-coding sequences flanking the exons of HOXC4, as well as those of HOXC5 and HOXC6, are highly conserved in placental mammals. nih.gov This high degree of conservation suggests that these regions contain important regulatory elements for these genes. nih.gov These conserved non-coding regions can act as enhancers or silencers, contributing to the precise and coordinated expression of HOX genes during embryonic development. nih.gov

Transcriptional Factors and Coregulators Influencing HOX4C Transcription

The transcription of the HOX4C gene is controlled by a variety of transcriptional factors and coregulators that bind to specific regulatory elements in its promoter and enhancer regions. These interactions can either activate or repress gene expression, often in a cell-type-specific and context-dependent manner.

One significant regulator of HOX4C is the estrogen-estrogen receptor (ER) complex . Research has identified three evolutionarily conserved and cooperative estrogen response elements (EREs) within the HOX4C promoter. The binding of estrogen-ER complexes to these EREs enhances HOX4C expression. This mechanism has been shown to be particularly relevant in B cells, where it potentiates the induction of activation-induced cytosine deaminase (AID), a critical enzyme for immunoglobulin class switch recombination and somatic hypermutation.

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway also plays a role in regulating HOX4C. In the context of hematopoiesis, overexpression of HOXC4 has been shown to up-regulate NF-κB signaling, which in turn promotes the proliferation of hematopoietic cells. Furthermore, the HOX4C promoter contains conserved NF-κB-binding sites.

Other transcription factors that have been identified to interact with the HOX4C promoter include Sp1 and Oct-1/2 . These factors, in synergy with HOXC4 itself, contribute to the activation of downstream target genes like AID.

The Caudal-type homeobox protein 4 (Cdx4) is another key transcriptional regulator that influences HOX4C expression. Cdx4 is known to control the expression of several Hox genes, and studies have shown that overexpression of Cdx4 can lead to the upregulation of multiple HOX genes, including HOXC4, particularly in the context of hematopoietic development.

In addition to these transcription factors, coregulators are also essential for modulating HOX4C's transcriptional activity. The nuclear receptor coactivator 1 (NCOA1) has been identified as a cofactor for HOXC4. HOXC4 interacts with NCOA1 through its hexapeptide motif, forming a transcriptional complex that can activate target gene promoters.

Furthermore, the expression of HOX4C can be influenced by growth factors. For instance, basic fibroblast growth factor (bFGF) has been shown to increase the expression of HOX4C mRNA in rheumatoid synovial fibroblasts, suggesting a role for this signaling pathway in the pathogenesis of rheumatoid arthritis through the transcriptional regulation of HOX4C.

Transcriptional Factor / CoregulatorFunction
Estrogen-Estrogen Receptor (ER) Complex Activator
NF-κB Activator
Sp1 Activator
Oct-1/2 Activator
Cdx4 Activator
NCOA1 Coactivator
basic Fibroblast Growth Factor (bFGF) Signaling Inducer

Cross-Regulatory Interactions within HOX Gene Clusters Involving HOX4C

The regulation of HOX gene expression is characterized by a complex network of auto- and cross-regulatory interactions, where HOX proteins themselves act as transcription factors that can bind to their own promoters and the regulatory regions of other HOX genes. HOX4C is an active participant in these intricate regulatory circuits.

Studies have demonstrated that the HOX4C protein can bind to its own promoter region , indicating a potential for auto-regulation. nih.govnih.govepfl.ch This feedback mechanism could be crucial for maintaining appropriate levels of HOX4C expression once it has been initiated.

Furthermore, there is clear evidence of cross-regulatory interactions between HOX4C and its neighboring HOX genes. The HOX4D protein has been shown to bind to a phylogenetically conserved DNA fragment located in the proximal intergenic region between the human HOX4C and HOX4D genes. nih.govnih.govepfl.ch This binding can mediate the transactivation of the HOX4C gene. nih.govnih.govepfl.ch This interaction highlights a cooperative relationship between adjacent HOX genes in establishing their expression domains.

Conversely, repressive interactions also occur within the HOX clusters. Another HOX protein, referred to as Hox-4.3 , has been found to bind to the same regulatory region in the HOX4C promoter but acts as a repressor of the transcriptional activation mediated by HOX4C and HOX4D. nih.govnih.gov This demonstrates the dual nature of HOX protein interactions, which can be either activating or repressing depending on the specific protein and cellular context.

In the context of prostate cancer, it has been suggested that aberrantly upregulated HOXC4 and HOXC6 proteins may compete with HOXB13 for binding sites, thereby altering the prostate transcriptome. This competitive interaction model suggests a broader network of cross-talk between different HOX clusters.

These cross-regulatory interactions are fundamental to the precise spatial and temporal expression patterns of HOX genes during development and their dysregulation in disease states. The ability of HOX proteins to influence each other's expression provides a mechanism for refining and maintaining the combinatorial "HOX code" that specifies regional identity.

Interacting HOX ProteinEffect on HOX4C Transcription
HOX4C Auto-regulation (Activation)
HOX4D Activation
Hox-4.3 Repression
HOXB13 Potential competition for binding sites

Molecular Mechanisms and Functional Characterization of Hox4c Protein

HOX4C as a Sequence-Specific Transcription Factor

HOX4C functions as a sequence-specific transcription factor by binding to particular DNA sequences, thereby influencing the transcription of target genes. uniprot.orgnih.gov This specificity is primarily mediated by its homeodomain. rndsystems.com

DNA Binding Specificity and Homeodomain Interactions

The homeodomain of HOX proteins, including HOX4C, is a 60-amino acid helix-turn-helix structure responsible for DNA binding. rndsystems.com While the homeodomain is highly conserved among different HOX proteins, variations in the homeodomain and flanking regions contribute to the specificity of DNA recognition. nih.govoup.com Studies have shown that HOX4C, along with other HOX4 complex proteins, can bind to specific DNA fragments within regulatory regions, such as the HOX4C promoter. nih.govembopress.org The interaction between the homeodomain and DNA involves contacts with both the major and minor grooves of the DNA helix. rndsystems.comnih.govnih.gov

Recognition of DNA Motifs (e.g., TAAT-related sites)

A common DNA motif recognized by many HOX proteins, including HOX4C, is the TAAT sequence or its complementary ATTA. rndsystems.comnih.govembopress.org This core motif is a recurring element in the binding sites of various Drosophila and vertebrate Hox proteins. nih.govembopress.org In addition to the core TAAT motif, HOX4C can also bind to related A/T-rich DNA motifs. embopress.org The presence of these TAAT-related binding sites is crucial for the transactivation activity mediated by HOX4C protein. nih.govembopress.orgwikigenes.orgwikigenes.org

Table 1: Examples of DNA Motifs Recognized by HOX Proteins

MotifDescription
TAATCore recognition sequence
ATTAComplementary sequence to TAAT
TAA-relatedA/T-rich variations
ATT-relatedA/T-rich variations

Transcriptional Modulatory Activities of this compound

This compound can modulate gene expression by acting as either a transcriptional activator or repressor, depending on the specific promoter context and the presence of cofactors. uniprot.orggenecards.org

Mechanisms of Transcriptional Activation by HOX4C

HOX4C has been shown to mediate transcriptional transactivation through specific DNA sequences, particularly those containing TAAT-related binding sites. nih.govembopress.orgwikigenes.orgwikigenes.org This activation can be influenced by interactions with other proteins. For instance, functional interaction between HOX proteins and HMG1 can enhance their DNA binding and transcriptional activation capabilities. wikigenes.orgwikipedia.org Transcriptional activation by HOX proteins can involve the recruitment of transcriptional machinery and the formation of multi-protein complexes at target promoters. mdpi.combmglabtech.com Research on other HOX proteins, such as HOXC4, has demonstrated their ability to mediate the activation of enhancers, suggesting a similar mechanism for HOX4C in regulating gene expression. nih.gov

Mechanisms of Transcriptional Repression by HOX4C

In addition to activation, HOX4C can also function as a transcriptional repressor. uniprot.orggenecards.org Studies involving related HOX proteins have shown that some can repress the activation mediated by others, even in a DNA-binding independent manner in certain contexts. embopress.org Transcriptional repression by transcription factors can occur through various mechanisms, including impeding RNA polymerase binding, interfering with transcription initiation steps, or recruiting corepressor complexes that modify chromatin structure. csic.eselifesciences.orgnih.govmdpi.com While specific detailed mechanisms for HOX4C-mediated repression are less extensively documented in the provided context, the general principles of transcriptional repression by homeodomain proteins and other transcription factors likely apply, potentially involving interactions with corepressors or competition for binding sites with activators. csic.eselifesciences.orgnih.govmdpi.com

Table 2: Transcriptional Modulatory Activities of HOX4C

ActivityKey Features
Transcriptional ActivationRequires TAAT-related binding sites nih.govembopress.orgwikigenes.orgwikigenes.org, can be enhanced by cofactors like HMG1 wikigenes.orgwikipedia.org
Transcriptional RepressionCan occur, potentially involving interference with activation or recruitment of corepressors embopress.orgcsic.eselifesciences.orgnih.govmdpi.com

Identification and Validation of HOX4C Target Genes

Identifying and validating the specific target genes regulated by HOX4C is crucial for understanding its biological functions. HOX proteins, including HOX4C, act as sequence-specific transcription factors, binding to DNA to either activate or repress gene expression. nih.govnih.govnih.govwikipedia.org While HOX proteins share a conserved homeodomain that recognizes similar DNA binding sites (typically TAAT-related sequences), their in vivo specificity is often enhanced by interactions with cofactors and the context of the DNA binding site. nih.govnih.govund.edufrontiersin.orgnih.gov

Research has shown that HOX4C, along with other HOX4 complex proteins like HOX4D, can bind to conserved DNA fragments in regulatory regions, such as the promoter of the HOX3D gene. nih.govnih.govnih.govembopress.org These binding events can lead to the transactivation of the target gene, as demonstrated for the HOX3D promoter in cotransfection experiments. nih.govnih.govnih.govembopress.org This suggests that HOX4C can participate in cross-regulatory interactions with other HOX genes. nih.govnih.govnih.govembopress.org

The identification of HOX protein target genes often involves techniques such as chromatin immunoprecipitation (ChIP) followed by sequencing (ChIP-seq) to pinpoint genomic regions bound by the protein. d-nb.info Validation of these potential targets can then be performed through reporter gene assays, expression analysis of candidate genes upon manipulating HOX4C levels, and functional studies to assess the biological impact of regulating these genes. Studies on other HOX proteins highlight that the effector domains responsible for activating or repressing transcription are not fully characterized for all HOX proteins, partly due to the challenge of identifying physiological targets. researchgate.net

Protein-Protein Interaction Networks of HOX4C

The functional specificity and activity of this compound are significantly modulated by its interactions with a variety of protein partners, forming complex interaction networks. nih.govabcam.comnih.govnih.gov These interactions can influence DNA binding specificity, transcriptional regulation, and even non-transcriptional functions. nih.govnih.gov

Interaction with Co-factors (e.g., PBX/Extradenticle, Meis/Homothorax)

A well-characterized aspect of HOX protein function is their cooperative interaction with TALE (Three-Amino acid Loop Extension) class homeodomain proteins, particularly PBX (Extradenticle in Drosophila) and MEIS/PREP (Homothorax in Drosophila). nih.govund.edufrontiersin.orgnih.govnih.govsdbonline.orgsdbonline.orgnih.govcapes.gov.br These cofactors can enhance the DNA binding affinity and specificity of HOX proteins and are crucial for their function at many in vivo target sites. und.edufrontiersin.orgnih.govsdbonline.org

The interaction between HOX proteins and PBX typically involves a conserved hexapeptide motif in the HOX protein and a specific domain in the PBX protein. frontiersin.org The formation of HOX-PBX heterodimers, and sometimes trimeric complexes including MEIS, allows for the recognition of composite DNA binding sites, thereby increasing target specificity. und.edufrontiersin.org While the interaction with PBX/Extradenticle and Meis/Homothorax is common among many HOX proteins, the specific requirements for these interactions can vary between different HOX paralogs and depend on the target DNA sequence. und.edufrontiersin.org

Interaction with General Transcription Machinery Components

HOX proteins also interact with components of the general transcription machinery. nih.gov These interactions are crucial for mediating the activation or repression of target genes after the HOX protein has bound to DNA, often through protein-protein interactions rather than direct DNA binding by the general factors. nih.govfigshare.com While specific interactions of HOX4C with the general transcription machinery are not detailed in the provided search results, it is a general mechanism by which transcription factors like HOX proteins exert their regulatory effects. Studies on other HOX proteins, such as Antennapedia (Antp), have shown interactions with the TATA-binding protein (TBP) and components of TFIIE, modulating transcriptional activity. sdbonline.org

Other Protein-Protein Interactions Modulating HOX4C Activity

Beyond the well-established interactions with PBX and MEIS, HOX proteins engage in a broader network of protein-protein interactions that can modulate their activity. A search for binding proteins of other HOX paralogs, like Hoxa1, has identified numerous interacting factors, suggesting the complexity of these networks. nih.gov These interactions can influence various aspects of HOX protein function, including their localization, stability, and ability to recruit chromatin-modifying enzymes. nih.govnih.gov For instance, interactions with proteins involved in cell signaling, vesicular trafficking, and cell shape regulation have been observed for HOX proteins. nih.gov The interaction with proteins like HMG1 has been shown to enhance the DNA binding and transcriptional activation of HOX proteins. wikipedia.org

Post-Translational Regulation of this compound Activity

Post-translational modifications (PTMs) are crucial mechanisms that regulate protein function, including that of transcription factors like HOX4C. thermofisher.comfrontiersin.orgebi.ac.uklibretexts.orgnews-medical.net PTMs involve the covalent alteration of amino acids and can affect protein activity, localization, stability, and interactions with other molecules. thermofisher.comebi.ac.uklibretexts.orgnews-medical.netthermofisher.com

Phosphorylation and Other Covalent Modifications

Phosphorylation is a prominent PTM that plays a significant role in regulating the activity of many transcription factors. thermofisher.comlibretexts.orgnews-medical.net HOX proteins are known to be phosphoproteins, and phosphorylation can modulate their activity. nih.govplos.org For example, phosphorylation sites in the N-terminal arm of the homeodomain of some HOX proteins can inhibit their interaction with DNA. nih.govplos.org Dephosphorylation by phosphatases, such as PP2A-B', can activate these HOX proteins. nih.govplos.org

Studies on other HOX proteins, like Drosophila Sex combs reduced (Scr), have identified numerous PTMs beyond phosphorylation, including acetylation, formylation, methylation, carboxylation, and hydroxylation. nih.govplos.orgnih.gov These modifications can occur at various sites within the protein, including functionally important regions. nih.govplos.org While specific PTMs of HOX4C are not extensively detailed in the provided search results, the general principle of HOX proteins being subject to diverse covalent modifications for activity regulation is established. thermofisher.comlibretexts.orgnews-medical.netnih.govplos.orgnih.gov These modifications can influence protein-protein interactions and other aspects of protein function. libretexts.org

Intracellular Localization and Dynamic Distribution of this compound

HOX proteins, including HOX4C, are primarily known to function within the nucleus, consistent with their role as transcription factors that bind to DNA and regulate gene expression. The presence of a homeodomain, a highly conserved DNA-binding region, is a key feature of HOX proteins and often contributes to their nuclear localization, potentially acting as a nuclear localization signal (NLS). Studies on various HOX proteins have shown that nuclear entry is facilitated by transport receptors like karyopherins, which recognize NLS sequences.

While predominantly nuclear, the intracellular localization of HOX proteins can be dynamic and influenced by factors such as cell type, developmental stage, and the presence of interacting partners. For instance, the intracellular distribution of HOXB6 and HOXB4 proteins has been observed to change during skin development, shifting between cytoplasmic and nuclear compartments depending on the stage and cell layer. Some studies suggest that the localization can also be influenced by the existence of different protein isoforms, where truncated versions lacking the homeodomain may exhibit cytoplasmic localization.

For HOXD9 (HOX4C), Gene Ontology annotations list its cellular components as the nucleus and nucleolus nih.gov. It is also identified as a nuclear protein within the context of transcription factor networks. The dynamic nature of HOX protein localization is further supported by findings that protein-protein interactions can regulate their nuclear translocation. For example, the interaction between HOXA9 and the TALE protein MEIS1 can influence HOXA9's nuclear distribution. Similarly, the nuclear translocation of Extradenticle (EXD), a HOX cofactor, requires interaction with Homothorax (HTH), a protein related to MEIS1. While specific dynamic distribution patterns for human HOX4C have not been detailed in the provided search results, the general principles observed for other HOX proteins suggest that HOX4C's localization could also be subject to dynamic regulation depending on cellular context and interactions.

Protein Stability and Degradation Pathways of HOX4C

The cellular abundance and activity of this compound are tightly regulated, in part, through controlled protein stability and degradation. Protein degradation is a fundamental cellular process essential for maintaining protein homeostasis, removing damaged or misfolded proteins, and regulating the levels of key regulatory proteins like transcription factors nih.gov. The primary pathway for the degradation of intracellular proteins in eukaryotes is the ubiquitin-proteasome system (UPS) nih.gov.

The UPS involves the covalent attachment of ubiquitin, a small regulatory protein, to target proteins. This process, known as ubiquitination, typically marks proteins for degradation by the 26S proteasome, a large multi-catalytic proteinase complex nih.gov. Ubiquitination is a cascade reaction involving a series of enzymes: ubiquitin-activating enzymes (E1s), ubiquitin-conjugating enzymes (E2s), and ubiquitin ligases (E3s). E3 ligases are particularly important as they provide substrate specificity, recognizing specific degradation signals (degrons) on target proteins. The formation of polyubiquitin (B1169507) chains on a substrate protein is a common signal for proteasomal degradation.

Protein stability can also be influenced by various post-translational modifications (PTMs), including phosphorylation, acetylation, and ubiquitination itself. Crosstalk between different PTMs can further modulate protein stability and degradation.

While detailed studies specifically on the degradation pathways of human HOX4C are limited in the provided information, research on other HOX proteins provides insight into potential mechanisms. For example, the stability of the HOXA9 protein is regulated by the UPS. CUL-4A, a member of the cullin family of E3 ubiquitin ligases, has been shown to promote the ubiquitylation and proteasome-dependent degradation of HOXA9, leading to a significant reduction in its half-life. The homeodomain of HOXA9 was found to be responsible for this CUL-4A-mediated degradation.

Furthermore, studies on HOXD9 (an alias for HOX4C) in the context of HPV-positive cervical cancer cells have indicated a role for HOXD9 in the degradation of the p53 protein. HOXD9 knockdown led to increased levels of p53 protein, suggesting that HOXD9 may indirectly influence p53 stability, possibly through its effect on viral proteins like E6 which are known to mediate p53 degradation via the E6-AP ubiquitin ligase. This finding, while not directly detailing HOX4C's own degradation, highlights its involvement in regulatory pathways that include protein degradation.

Inhibition of proteasomal activity using agents like MG-132 has been shown to increase the stability of proteins targeted by the UPS, such as Osterix and Progesterone Receptor (PGR). This suggests that if HOX4C is indeed degraded via the proteasome, its levels would likely increase upon treatment with proteasome inhibitors. Although a specific half-life for human this compound was not found, the half-life of HOXA9 was reported to be around 26 hours in HeLa cells, which was drastically reduced upon expression of CUL-4A. This indicates that HOX proteins can have varying degrees of stability depending on the cellular context and the activity of regulatory pathways.

Hox4c Protein in Developmental Biology

Role in Anterior-Posterior Body Patterning

HOX genes, including those in the HOXD cluster to which HOX4C belongs, are fundamental to the specification of regional identity along the anterior-posterior (AP) axis during embryonic development. wikipedia.org This process, known as collinearity, involves the temporal and spatial expression of HOX genes along the developing body axis, which often mirrors their physical order on the chromosome. HOX4C contributes to this intricate system by providing specific positional cues to cells, influencing their developmental fate based on their location along the AP axis. nih.gov The precise combination of HOX protein expression in a given region helps define its identity.

Contributions to Limb Morphogenesis and Patterning

HOXD genes are particularly crucial for the proper development and patterning of vertebrate limbs. genecards.orgscispace.com They are expressed in the developing limb buds and are involved in establishing both the anterior-posterior and proximal-distal (shoulder-to-fingertip) axes of the limb. nih.gov

Forelimb Development and Pattern Specification

HOX4C (HOXD9) is involved in the complex process of forelimb morphogenesis. wikipedia.orgnih.gov Research involving Hox9 quadruple mutants (which includes Hoxd9) in mice has demonstrated a requirement for the collective function of Hox9 paralogs in the initial anterior-posterior polarization of the early forelimb field. This function is essential for the subsequent initiation and maintenance of Shh (Sonic hedgehog) expression, a key signaling molecule involved in limb patterning, and the proper establishment of proximal-distal patterning. Severe truncations of skeletal elements can result from the loss of function of posterior HoxA and HoxD genes.

Role in Skeletal Element Formation

HOXD genes are significant regulators of skeletal patterning throughout both the axial and appendicular skeleton. Unlike their expression in differentiated bone cells, these genes are highly expressed in the associated stromal connective tissues, as well as regionally in tendons and muscle connective tissue, influencing the formation and arrangement of skeletal elements. HOX4C (HOXD9) is specifically implicated in embryonic skeletal system morphogenesis and development. wikipedia.orgnih.gov Studies, such as those in the Iberian mole, suggest that the expression of HoxD9 is involved in the shaping of specific skeletal elements, such as the shortening of the humerus, highlighting its role in regional skeletal morphology. The collective loss of posterior HoxA and HoxD genes can lead to severely truncated skeletal structures, underscoring their essential role in skeletal development.

Involvement in Neuronal Development and Central Nervous System Patterning

HOX genes are also integral to the development and patterning of the nervous system, including the central nervous system (CNS). wikipedia.orgnih.gov They are responsible for conferring positional identities to neural cell types along the rostrocaudal (head-to-tail) axis, contributing to the regionalization of the hindbrain and spinal cord.

Synapse Formation and Maturation

Studies across various model organisms, including Caenorhabditis elegans, Drosophila melanogaster, and mice, suggest a conserved involvement of Hox proteins in the processes of neuronal synapse formation and maintenance. nih.gov For instance, in C. elegans, the posterior Hox gene egl-5 has been shown to control both synaptic input and output of a specific motor neuron (DA9) and is necessary for the maintenance of these synapses in adulthood. nih.gov While research indicates a general role for Hox proteins in these late stages of neuronal development, specific detailed findings directly elucidating the precise function of HOX4C protein in synapse formation and maturation are still an area of ongoing investigation. nih.govnih.gov The HOXD9 protein has been identified as being present in the synapse cellular component. jax.org Furthermore, studies investigating the effects of tau accumulation, a hallmark of Alzheimer's disease, have observed a decrease in the activity of several transcription factors, including HOX4C, in cells overexpressing tau, in a context related to synaptic function and the expression of N-methyl-D-aspartate receptors (NMDARs). embopress.orgbiorxiv.org This suggests a potential, albeit indirect, link or involvement of HOX4C in pathways affecting synaptic integrity.

Acquisition and Maintenance of Neuronal Terminal Identity

Hox genes are known to be involved in the control of neuronal terminal identity, which refers to the acquisition and maintenance of neuron type-specific features such as the expression of neurotransmitters, ion channels, and neuropeptides. nih.govnih.gov This process is considered a late step in neuronal development. nih.govnih.gov Emerging evidence suggests that all six Hox genes in C. elegans play a role in controlling the terminal identity of various neuron types. nih.gov These Hox genes can collaborate with "terminal selector" genes, such as UNC-3 in C. elegans motor neurons, to co-activate genes responsible for terminal identity. nih.gov The biological process of "peripheral nervous system neuron development" is associated with the HOXD9 protein. mybiosource.comwikipedia.orguniprot.org While the broader role of the Hox family in establishing neuronal identity is recognized, detailed mechanisms specifically attributed to HOX4C in this process require further exploration.

Regulation of Organogenesis and Tissue Development

HOX proteins are fundamental regulators of organ and tissue development, functioning as transcription factors. nih.gov Their expression patterns are spatially and temporally regulated during development, influencing morphogenesis and differentiation. nih.govnih.govresearchgate.net

Genital Morphogenesis

Deletions affecting the HOXD gene cluster, particularly those removing the entire cluster or its 5' end where HOXD9 is located, have been linked to severe abnormalities in limb and genital development. maayanlab.cloudgenecards.orggbiosciences.comnih.gov This strong association suggests a crucial role for genes within this cluster, including HOXD9, in the proper morphogenesis of the genitalia. The involvement of Hox genes expressed in the posterior trunk and distal limbs in patterning the genital tubercle is consistent with the principle of temporal colinearity in vertebrate development. researchgate.net However, the precise molecular mechanisms by which HOX4C directly influences genital morphogenesis warrant further investigation.

Skin Development and Adnexal Structures

HOX genes are implicated in the regulation of skin development, exhibiting spatial and temporal changes in expression that correlate with different functions. researchgate.net They are believed to be important for the normal development of skin adnexae, the pigmentary system, and the stratified epidermis during embryogenesis. researchgate.net Research has shown that HOX4C and HOX4D proteins can bind to conserved DNA sequences, including those in the promoter region of HOX3D, suggesting the existence of cross-regulatory interactions within the HOX gene family that may be essential for their proper expression in vivo. researchgate.netresearchgate.netresearchgate.netnih.govnih.govembopress.orgresearchgate.net While the general involvement of Hox genes in skin development is established, the specific contributions and mechanisms of this compound in the development of skin and its adnexal structures, beyond its potential regulatory interactions with other HOX genes, are areas requiring more detailed research.

Mammary Gland Development

HOX genes are involved in the development of the mammary glands, which undergo significant changes both during embryonic stages and postnatally, including during pregnancy, lactation, and involution. nih.govnih.gov The HOXD9 protein (HOX4C) is explicitly associated with the biological process of mammary gland development. mybiosource.comuniprot.orgmybiosource.comassaygenie.jpebi.ac.uk This indicates a role for HOX4C in this developmental process, likely through its function as a transcription factor regulating downstream genes critical for mammary tissue morphogenesis and differentiation. However, specific detailed research findings on the precise molecular functions of HOX4C during mammary gland development were not extensively available in the provided information.

Liver Development

Based on the available search results, there is no information directly linking the this compound to the regulation of liver development.

Data Tables:

No specific quantitative data suitable for interactive data tables was found within the provided search results for the outlined sections.

HOX4C and Positional Identity Specification

HOX proteins are fundamental in establishing the body plan of metazoan organisms by specifying regional identity along the head-tail axis wikipedia.org. They function as transcription factors, binding to specific DNA sequences (enhancers) to either activate or repress the expression of hundreds of target genes wikipedia.org. The ability of HOX proteins to bind DNA is mediated by a conserved region called the homeodomain wikipedia.org.

The expression patterns of HOX genes in the vertebrate embryo are characterized by precise temporal and spatial collinearity, meaning their order of expression along the anterior-posterior axis mirrors their order within the HOX gene cluster on the chromosome oup.comresearchgate.netresearchgate.net. This collinear expression is intimately linked to their role in providing positional information oup.comresearchgate.net. HOX genes are expressed in partially overlapping domains along the embryonic anterior-posterior axis, with the anterior boundaries of expression for genes within a cluster following a 5'-posterior/3'-anterior rule oup.com.

Research has demonstrated that HOX genes, including those in the HOX4 cluster, cooperate in providing positional information along the anterior-posterior body axis during embryogenesis oup.com. Studies involving in vitro binding assays have shown that this compound, along with other HOX4 complex homeoproteins, can bind to specific DNA fragments located in the intergenic region between the human HOX4C and HOX4D genes researchgate.netembopress.orgnih.gov. This conserved DNA region contains multiple binding sites for these HOX4 proteins researchgate.netembopress.org.

Furthermore, cotransfection experiments have provided evidence that this endogenous DNA sequence can mediate transactivation by HOX4C and HOX4D proteins, and this effect requires the presence of specific TAAT-related binding sites researchgate.netembopress.org. These findings suggest that cross-regulatory interactions between HOX genes, such as auto- and cross-regulation involving the this compound, may be essential for establishing and maintaining their proper expression patterns during development embopress.orgnih.gov.

The positional identity conferred by HOX gene expression patterns during embryonic development is often maintained in many adult tissues, including adult stem cells frontiersin.org. This suggests that the topographic specificity of these HOX codes is an intrinsic property that persists through differentiation, providing a mechanism for imposing cell identity and restricting cell fate frontiersin.org.

Studies on synovial fibroblasts from different anatomical locations have highlighted that positional HOX gene signatures distinguish these cells, indicating that their gene expression programs are systematically related to their positional identities established during embryogenesis uzh.ch. For instance, site-specific expression patterns of HOXD10, HOXD11, and HOXD13 have been shown to strongly regulate gene expression in synovial fibroblasts from the distal upper extremity, influencing processes like proliferation and genome stability uzh.ch. While this specific example concerns HOXD genes, it illustrates the broader principle of how HOX proteins contribute to site-specific cellular characteristics based on positional identity.

The role of HOX genes in specifying position is also evident in the development of the axial skeleton, where they regulate the appropriate differentiation of vertebral segments ijbs.comatlasgeneticsoncology.org. Mutations in HOX genes can lead to homeotic transformations of vertebrae, where one segment develops with the identity of another wikipedia.orgijbs.com. This underscores the critical role of HOX proteins in defining regional identity and regulating the characteristics of vertebrae in different regions ijbs.com.

Data on the binding properties of HOX proteins to specific DNA sequences further support their role as sequence-specific transcription factors involved in regulating gene expression during development.

Protein Binding Site Sequence (Example) Mediates Transactivation Requires TAAT-related sites Reference
HOX4C Conserved sequence in HOX4D-HOX4C intergenic region Yes Yes researchgate.netembopress.org
HOX4D Conserved sequence in HOX4D-HOX4C intergenic region Yes Yes researchgate.netembopress.org
Hox-4.3 Conserved sequence in HOX4D-HOX4C intergenic region No Not specified embopress.orgnih.gov

This table summarizes findings regarding the binding and transactivation capabilities of HOX4C and related proteins on a specific regulatory sequence.

Cellular Processes Regulated by Hox4c Protein

Regulation of Cellular Differentiation Pathways

The HOXC4 protein is involved in directing the differentiation of several stem and progenitor cell types into specific lineages.

Mesenchymal stem cells (MSCs) are multipotent cells capable of differentiating into various cell types, including osteoblasts (bone cells) and adipocytes (fat cells) mdpi.com. HOX genes, including HOXC4, are expressed in MSCs and influence their differentiation potential nih.govfrontiersin.org.

Studies have indicated a direct involvement of HOXC4 in the differentiation and generation of human white and brown adipose tissue nih.govd-nb.info. Research focusing on adipose tissue thermogenesis has shown that HOXC4 stimulates this process, acting as both sufficient and necessary for adipose thermogenesis in mice nih.gov. Mechanistically, HOXC4 collaborates with the cofactor nuclear receptor coactivator 1 (NCOA1) to form a transcriptional complex at the promoter of Ucp1, a key gene in thermogenesis, thereby promoting its transcription nih.gov.

In vitro experiments using primary human and mouse adipocytes have demonstrated cell-autonomous effects of HOXC4 on adipocyte thermogenesis. Overexpression of HOXC4 in primary mouse brown adipocytes increased basal respiration, proton leakage, and maximal respiratory capacity, accompanied by elevated UCP1 protein expression nih.gov.

Adipocyte Respiration Parameter (Primary Mouse Brown Adipocytes with HOXC4 Overexpression)Result (vs. Control)Significance
Basal RespirationIncreasedP < 0.05 nih.gov
Proton LeakageIncreasedP < 0.01 nih.gov
Maximal Respiratory CapacityIncreasedP < 0.001 nih.gov

While the role of HOXC4 in osteogenesis is less extensively documented in the provided search results compared to adipogenesis, HOX genes in general are known to be involved in differentiation towards the osteogenic lineage nih.gov.

HOX genes are expressed in hematopoietic stem cells (HSCs) and progenitors in a lineage-specific and differentiation stage-restricted manner nih.gov. The HOXC family genes are commonly observed in lymphoid cells, although they also play roles in myeloid differentiation nih.gov.

The HOXC4 protein has been shown to efficiently expand human hematopoietic stem cells and progenitors in vitro haematologica.org. Its effects on human hematopoietic cells are reported to be similar to those of HOXB4, another HOX protein known for its ability to expand HSCs haematologica.org. Co-culturing human CD34+ hematopoietic cells with stromal cells engineered to secrete HOXC4 resulted in a significant increase in the number of immature hematopoietic cells haematologica.org.

Data on cell division kinetics showed that CD34+ cells exposed to HOXC4 underwent more cell generations compared to control cells haematologica.org.

Hematopoietic Cell Division Kinetics (Human CD34+ cells co-cultured with HOXC4-secreting stromal cells)Day 3 (vs. Control)Day 6 (vs. Control)
Number of Cell GenerationsAt least one moreMean of two or three supplementary haematologica.org

This expansion potential suggests a role for HOXC4 in maintaining or promoting the pool of hematopoietic progenitors.

Within the hematopoietic system, HOXC4 is considered crucial during erythroid lineage differentiation nih.gov. Enforced expression of HOXC4 in human CD34+ cells led to a significant increase in the number of erythroid colonies compared to granulocyte/macrophage colony-forming units (CFU-GM) nih.gov. This indicates that HOXC4 can skew the differentiation of multipotent progenitors towards the erythroid lineage without disrupting their maturation program in vitro nih.gov.

While HOXC8 is specifically mentioned as playing a regulatory role during the differentiation of granulocyte-monocyte progenitor (GMP) cells nih.gov, the broader effect of HOXC4 on expanding hematopoietic progenitors haematologica.org, which include GMPs, suggests an indirect influence on this lineage. However, direct evidence detailing HOXC4's specific role in the differentiation into granulocytes or monocytes from GMPs is not explicitly provided in the search results.

Vascular wall-resident multipotent stem cells (VW-MPSCs) are found in the vascular adventitia and possess MSC-like properties, capable of differentiating into vascular smooth muscle cells and pericytes, as well as chondrocytes, osteocytes, and adipocytes frontiersin.orgnih.gov. While studies on VW-MPSCs have highlighted the involvement of other HOX genes like HOXB7, HOXC6, and HOXC8 in their differentiation into smooth muscle cells nih.govnih.gov, HOXC4's presence and role in MSCs from various sources, including those with MSC-like behavior like VW-MPSCs, suggest its potential involvement nih.govfrontiersin.org. HOXC4 expression has been observed in murine MSCs, which regulate self-renewal and influence the differentiation of other stem cells nih.gov.

Modulation of Cell Proliferation

Beyond differentiation, HOXC4 protein is also implicated in the modulation of cell proliferation core.ac.uk. The balance between cell proliferation and differentiation is critical in developmental processes and tissue homeostasis core.ac.uk. HOXC4's ability to expand hematopoietic stem cells and progenitors haematologica.org directly demonstrates its influence on cell proliferation within this lineage. This proliferative effect is similar to that observed with HOXB4 haematologica.org.

The precise mechanisms by which HOXC4 modulates proliferation can involve complex interactions with other transcription factors and signaling pathways, as is characteristic of HOX proteins nih.govgoogle.com.

Process Affected by HOXC4 ProteinObserved EffectRelevant Cell Type(s)Source(s)
Adipogenesis/ThermogenesisPromotes differentiation and thermogenesisPrimary adipocytes, Adipose tissue nih.gov, nih.gov, d-nb.info
Hematopoietic Stem Cell ExpansionEfficiently expands HSCs and progenitorsHuman CD34+ hematopoietic cells haematologica.org
Erythroid DifferentiationSkews differentiation towards erythroid lineageHuman CD34+ hematopoietic cells nih.gov
Cell ProliferationModulates proliferationHematopoietic stem/progenitor cells, potentially others core.ac.uk, haematologica.org

Influence on Cell Migration and Adhesion

HOX proteins, including those in the HOX4 cluster, have been implicated in regulating cell adhesion and migration, processes crucial for development and often dysregulated in diseases like cancer nih.gov. Studies using cultured mammalian cells have shown that cell adhesion molecules, which mediate interactions between cells and the extracellular matrix, can be downstream targets of HOX proteins nih.gov. These molecules include cadherins and integrins, which are vital for maintaining tissue structure and facilitating cell movement nih.govglycosmos.org.

Research suggests that HOX proteins can influence cell-extracellular matrix adhesion and cell motility by activating the expression of integrins nih.gov. Integrins are transmembrane receptors that connect the cell's cytoskeleton to the extracellular matrix, playing a key role in cell adhesion, migration, and signaling glycosmos.orgnih.gov. Furthermore, some HOX proteins are involved in epithelial-mesenchymal transition (EMT), a process where epithelial cells lose their adhesion and gain migratory and invasive properties, often by reducing cadherin expression nih.gov. While the direct regulatory role of HOX4C on specific adhesion molecules during vertebrate development is still being fully elucidated, the broader context of HOX protein function strongly suggests its involvement in modulating cell migration and adhesion.

Impact on Genome Stability

The role of HOX4C protein in maintaining genome stability is an area of ongoing research. Homeobox proteins, as transcription factors, can influence the expression of genes involved in various cellular pathways, potentially including those related to DNA repair and chromosomal integrity researchgate.netnih.gov. While direct evidence specifically linking HOX4C to genome stability is less extensively documented compared to its developmental roles, the broader functions of homeodomain proteins provide insights into potential mechanisms.

Some homeobox proteins have been shown to interact with components of DNA repair machinery. For instance, studies on HOXB7 have revealed its interaction with proteins involved in DNA double-strand break repair via the nonhomologous end joining pathway nih.gov. These interactions suggest a potential role for certain HOX proteins in facilitating cellular responses to DNA damage and maintaining genomic stability nih.govuniroma2.it. Given that HOX proteins share conserved homeodomains responsible for DNA binding and often function in regulatory networks, it is plausible that HOX4C could also be involved in pathways that impact genome integrity, possibly through regulating the expression of genes involved in DNA repair or by directly interacting with related proteins. The precise mechanisms by which HOX4C might influence genome stability require further investigation.

Evolutionary Trajectories of Hox4c Protein

Conservation Across Metazoan Phyla

The conservation of HOX genes and their organization suggests that the system for anterior-posterior axis formation emerged early in evolution and has been under strong selective pressure researchgate.net. Comparing homeodomain sequences often reveals greater similarity between orthologous genes in different species than between paralogous genes within the same species, supporting the idea that HOX gene clusters evolved from a single ancestral gene through tandem duplication and subsequent divergence wikipedia.org.

Invertebrate Orthologs and Functional Analogues

While the term HOX4C specifically refers to a gene within the vertebrate HOXC cluster, orthologs or functional analogues with similar roles in anterior-posterior patterning exist in invertebrates. The ancestral HOX cluster in bilaterians is thought to have contained at least seven different HOX genes wikipedia.org. Invertebrates, such as Drosophila melanogaster, have HOX genes organized into complexes (e.g., Antennapedia complex and Bithorax complex) that are considered to have arisen from a single ancestral complex oup.com. These invertebrate HOX genes specify segment identity along the anterior-posterior axis wikipedia.orgnih.gov. While a direct one-to-one orthology for every vertebrate HOX gene, including HOX4C, might not exist in all invertebrates due to gene loss or divergence, the principle of using a collinear array of HOX genes to pattern the body axis is a conserved feature of bilaterians wikipedia.orgresearchgate.netnih.gov. Studies in cnidarians like Nematostella vectensis also show HOX genes controlling radial segmentation, suggesting a deep homology in axial patterning mechanisms researchgate.net.

Vertebrate Conservation and Divergence

Vertebrates possess multiple HOX clusters (typically four in mammals: HOXA, HOXB, HOXC, and HOXD) that arose from whole-genome duplications early in vertebrate evolution wikipedia.orgoup.com. Genes within these clusters that are in similar positions are considered paralogs (e.g., HOXA4, HOXB4, HOXC4, HOXD4). While there is significant conservation among these paralogs, functional divergence has also occurred. The HOX4C protein and its paralogs, such as HOXD9, share conserved DNA binding properties oup.comresearchgate.netgenecards.org. However, studies have shown differential DNA binding affinities and regulatory capacities among different HOX proteins, contributing to their distinct roles in development oup.com. For instance, HOX4C and HOX4D (HOXD9) proteins can bind to conserved sequences and mediate transactivation, although their precise regulatory effects may differ researchgate.netgenecards.org.

The conservation of Hox gene content across vertebrates, even in distantly related species like sharks and teleost fish compared to mammals, is notable nih.gov. However, there can be variations in the number and arrangement of genes within clusters in different lineages due to gene loss or duplication events nih.gov.

Evolutionary Conservation of HOX4C Genomic Organization and Regulatory Elements

A striking feature of HOX genes is the conservation of their genomic organization in clusters and the collinearity between their order on the chromosome and their temporal and spatial expression patterns along the anterior-posterior axis of the embryo wikipedia.orgoup.comresearchgate.netnih.gov. This collinearity is conserved in all bilaterians studied researchgate.net.

Beyond the gene order, the non-coding regulatory elements that control HOX gene expression are also remarkably conserved across evolutionary distances nih.govnih.govnih.govcapes.gov.br. Comparative genomics studies comparing HOX clusters in various vertebrates have identified numerous conserved non-coding sequences that act as putative regulatory elements nih.govnih.govcapes.gov.br. These elements often contain conserved binding sites for transcription factors nih.govnih.gov.

Studies on the intergenic regions between HOX genes, such as the region between human HOX4C and HOX4D (mouse Hox-4.4 and Hox-4.5), have revealed highly conserved sequences important for spatial regulation nih.gov. These conserved regulatory elements suggest that the complex regulatory networks controlling HOX gene expression have been maintained throughout vertebrate evolution researchgate.netnih.govnih.gov. The regulatory landscapes associated with HOX clusters, including those relevant to HOX4C, can exhibit a bimodal chromatin structure linked to gene transcription patterns, and this regulatory mechanism appears to predate the divergence of fish and tetrapods plos.org.

Role of HOX4C in Body Plan Evolution and Morphological Diversification

HOX genes are fundamental to establishing the body plan and contributing to morphological diversity across animals wikipedia.orgnih.gov. They act as positional markers along the anterior-posterior axis, specifying the identity of different body regions and the types of structures that form within them wikipedia.orgnih.gov.

While the broad role of HOX genes in axial patterning is conserved, changes in their expression patterns, regulation, and target genes have contributed to the evolution of diverse body forms and morphological novelties wikipedia.orgnih.gov. For instance, alterations in HOX gene expression patterns have been implicated in the diversification of appendage morphology in arthropods, such as insects and crustaceans nih.govyoutube.com.

In vertebrates, HOX genes, including those in the HOXC and HOXD clusters which contain HOX4C and HOXD9, are crucial for limb development genecards.orgwikipedia.orgplos.org. The specific combinations and timing of HOX gene expression in developing limbs contribute to the specification of different limb segments (e.g., arm, forearm, digits) plos.org. Evolutionary changes in the regulation of HOX genes have played a significant role in the evolution of vertebrate limbs, including the transition from fins to limbs and the development of digits plos.org. The regulatory mechanisms used to pattern tetrapod limbs, involving bimodal chromatin architecture, may have originated before the fish-tetrapod divergence, with digits potentially arising through the "retrofitting" of pre-existing regulatory landscapes plos.org.

Comparative Genomics and Phylogenetics of HOX4C/HOXD9

Comparative genomics approaches have been instrumental in understanding the evolution of HOX genes, including the relationships between paralogs like HOX4C and HOXD9 ugr.esnumberanalytics.comwindows.net. By comparing the genomes of different species, researchers can identify orthologous and paralogous genes, analyze their sequence conservation, and infer phylogenetic relationships ugr.esnumberanalytics.com.

Phylogenetic analysis of homeodomain sequences and flanking regions helps to reconstruct the evolutionary history of HOX gene families and clusters wikipedia.orgnih.govresearchgate.net. These studies support the model of HOX cluster evolution through duplication events and subsequent divergence wikipedia.orgoup.com.

Comparative genomics also allows for the identification of conserved regulatory elements by comparing non-coding DNA sequences across species nih.govnih.govcapes.gov.brugr.es. This "phylogenetic footprinting" approach identifies highly conserved regions that are likely to be functionally important regulatory sequences ugr.es. Studies using this method have identified conserved elements within and surrounding HOX clusters, including those near HOX4C and HOXD9, highlighting the selective pressure on these regulatory regions nih.govnih.govnih.govcapes.gov.br. The conservation of these elements, even over vast evolutionary timescales, underscores their critical role in controlling the precise spatial and temporal expression of HOX genes, which in turn dictates the development of the body plan researchgate.netnih.govnih.gov.

Comparative genomics of HOX4C/HOXD9 and their orthologs in different lineages provides insights into the molecular mechanisms underlying morphological evolution and the conservation and diversification of developmental processes wikipedia.orgplos.orgyoutube.com.

Pathophysiological Implications of Hox4c Protein in Model Systems

Role in Developmental Disorders and Malformations

The HOXD gene cluster, situated on human chromosome 2q31-2q37, is indispensable for the intricate processes of development and patterning of numerous bodily structures, including the vertebral column, limbs, and nervous system. nih.govwikipedia.orgcdutcm.edu.cnnih.govwikipedia.orgguidetopharmacology.orgresearchgate.net HOX4C (HOXD9) resides within this critical gene cluster. nih.govcloudfront.netwikipedia.org Aberrant expression or structural disruption of genes within the HOXD cluster can precipitate significant developmental defects. nih.govcloudfront.netcdutcm.edu.cn

Syndromic Associations (e.g., Synpolydactyly)

While mutations in the HOXD13 gene, another member of the HOXD cluster, are predominantly linked to limb malformation syndromes such as synpolydactyly (SPD), HOXD9 (HOX4C) is also noted in association with synpolydactyly and syndactyly type V. acs.orgnih.govguidetopharmacology.orgciteab.comuniprot.orggenecards.orgwikipedia.org Synpolydactyly is characterized by fused digits and the presence of extra digits, often stemming from expansions of polyalanine tracts within the HOXD13 protein. citeab.comgenecards.org The association of multiple HOXD cluster members with similar limb phenotypes underscores the collaborative and sometimes redundant functions of these genes in orchestrating limb development.

Limb Abnormalities Associated with HOXD Cluster Dysregulation

Studies employing mouse models have been particularly informative in demonstrating the consequences of HOXD cluster dysregulation, including that of Hoxd9 (the murine ortholog of HOX4C), on limb development. Targeted disruption of Hoxd9 in mice has been shown to result in altered locomotor behavior, abnormal humerus morphology, and anterior transformations of vertebral identity, alongside effects on peripheral nervous system development. nih.govwikipedia.orgnih.gov Mouse models carrying deletions of the entire HOXD cluster or its 5' regulatory regions exhibit severe limb and genital abnormalities, highlighting the necessity of precise gene dosage and coordinated expression within the cluster for normal development. nih.govcloudfront.netwikipedia.orgguidetopharmacology.org Comparative studies in mouse and chick embryos have illustrated that the development and patterning of limbs are contingent upon the regulated activation of HOXD cluster genes. wikipedia.orgresearchgate.net Furthermore, misexpression of Hoxd9 and Hoxd10 in the developing mouse limb bud mesenchyme can disrupt normal limb formation. ncpsb.org.cn These animal models serve as crucial systems for investigating the underlying mechanisms of human developmental disorders linked to HOXD cluster abnormalities. guidetopharmacology.org

Table 1: Developmental Phenotypes in Hoxd9 Mutant Mouse Models

Model SystemGenetic ModificationObserved PhenotypesSource
Mouse (Mus musculus)Targeted disruption of Hoxd9Altered locomotor behavior, abnormal humerus morphology, anterior transformation of lumbar, sacral, and caudal vertebrae, peripheral nervous system development alterations. nih.govwikipedia.orgnih.gov nih.govwikipedia.orgnih.gov
Mouse (Mus musculus)Deletion of entire HOXD cluster or 5' endSevere limb and genital abnormalities. nih.govcloudfront.netwikipedia.orgguidetopharmacology.org nih.govcloudfront.netwikipedia.orgguidetopharmacology.org
Mouse (Mus musculus)Deletion of both HoxA and HoxD clustersSignificant limb truncation. researchgate.net researchgate.net

HOX4C in Cancer Biology (Mechanistic Research)

HOX genes frequently exhibit dysregulated expression in various malignancies and can exert dual roles as either oncogenes or tumor suppressors, depending on the specific cancer type and cellular context. researchgate.netuniroma2.ithku.hkuni-freiburg.demdpi.com Mechanistic investigations using model systems have begun to illuminate the specific contributions of HOX4C to the complex landscape of cancer biology.

Dysregulation in Oncogenesis and Tumor Suppression Mechanisms

Abnormal expression patterns of specific HOX genes in cancerous tissues are believed to significantly contribute to tumorigenesis and tumor progression. mdpi.com HOX proteins are known to influence a spectrum of cellular processes critical for cancer development, including cell differentiation, survival, proliferation, angiogenesis, inflammation, and resistance to apoptosis. hku.hk The precise function of a given HOX gene, whether as an oncogene or a tumor suppressor, is often contingent upon the specific tissue of origin and the prevailing tumor microenvironment. mdpi.com

Role in Cell Proliferation and Tumor Progression in Model Systems

Research conducted in model systems has provided evidence supporting the involvement of HOXD9 (HOX4C) in tumor progression. In studies utilizing hepatocellular carcinoma (HCC) cell lines, HOXD9 has been shown to interact with the promoter region of zinc-finger E-box binding homeobox 1 (ZEB1). researchgate.net This interaction, and subsequent modulation of ZEB1, has been linked to the suppression of HCC cell migration and invasion in these in vitro models. researchgate.net This finding suggests a potential role for HOXD9 as a modulator of cellular invasiveness in HCC, possibly acting through the regulation of ZEB1-mediated pathways.

HOX proteins commonly form complexes with PBX proteins to execute their transcriptional regulatory functions. nih.govuniroma2.it Disruption of this interaction through the use of competitive antagonists, such as HXR9, has been demonstrated to induce apoptotic cell death in prostate cancer-derived cell lines and inhibit tumor growth in mouse xenograft models. uniroma2.it While this illustrates a broader strategy for targeting HOX activity in cancer models, the specific contribution of HOX4C to these observed effects warrants further dedicated investigation.

Table 2: Mechanistic Findings of HOXD9 (HOX4C) in Cancer Model Systems

Model SystemHOX4C (HOXD9) Role/InteractionObserved Effect in Cancer ContextSource
Hepatocellular carcinoma cell linesInteracts with ZEB1 promoter. researchgate.netInhibition of cell migration and invasion upon ZEB1 modulation. researchgate.net researchgate.net
Prostate cancer cell lines / Mouse xenograft modelPotential interaction with PBX cofactors (general HOX mechanism). nih.govuniroma2.itDisruption of HOX-PBX interaction leads to apoptosis and inhibited tumor growth. uniroma2.it nih.govuniroma2.it

HOX4C in Inflammatory and Autoimmune Conditions (Mechanistic Research)

Emerging research utilizing model systems points towards a role for HOX4C in inflammatory and autoimmune processes. HOX genes have been broadly implicated in various inflammatory conditions, prompting investigations into the specific contributions of individual family members. nih.govfishersci.no

In studies involving cultured endothelial cells and murine models, HOXD9 (HOX4C), alongside HOXB9 and HOXD8, has been identified as a positive regulator of the expression of inflammatory molecules. fishersci.no This effect was observed in response to low wall shear stress, a mechanical force known to play a role in the development of atherosclerosis, a chronic inflammatory disease of the arteries. fishersci.no This finding suggests that HOX4C can directly influence the inflammatory state of endothelial cells within specific mechanical environments.

Furthermore, research employing cultured rheumatoid synovial fibroblasts, cells central to the pathogenesis of rheumatoid arthritis, has demonstrated that basic fibroblast growth factor (bFGF) can modulate both the expression and transcriptional regulation of HOX4C. nih.govncpsb.org.cn This observation suggests a potential interplay between growth factor signaling pathways, the expression of HOX4C, and the inflammatory processes characteristic of rheumatoid arthritis, a systemic autoimmune disease affecting the joints. nih.gov The retention of embryonic HOX gene expression patterns in adult synovial fibroblasts from both mice and humans underscores the potential relevance of these developmental regulators in the context of adult inflammatory and autoimmune conditions. nih.gov

Table 3: Mechanistic Findings of HOX4C (HOXD9) in Inflammatory/Autoimmune Model Systems

Model SystemHOX4C (HOXD9) Role/InteractionObserved EffectSource
Cultured endothelial cells / Murine modelsPositive regulator of inflammatory molecule expression in response to low wall shear stress. fishersci.noContributes to the inflammatory state of endothelial cells in response to mechanical stimuli relevant to atherosclerosis. fishersci.no fishersci.no
Cultured rheumatoid synovial fibroblastsExpression and transcriptional regulation modulated by basic fibroblast growth factor (bFGF). nih.govncpsb.org.cnSuggests a link between growth factor signaling, HOX4C expression, and potential involvement in the inflammatory processes of rheumatoid arthritis. nih.govncpsb.org.cn nih.govncpsb.org.cn

Expression Patterns in Diseased Tissues (e.g., Rheumatoid Arthritis Synovium)

Studies examining the expression of HOX genes in diseased tissues have identified specific patterns associated with pathological states. In the context of rheumatoid arthritis (RA), research has demonstrated distinct expression profiles of certain HOX genes within the synovial tissue. Specifically, messenger RNA (mRNA) for HOX4C has been detected in synovial samples from patients with rheumatoid arthritis. nih.gov This expression was confirmed through various molecular techniques, including in situ reverse transcription (RT), RT-polymerase chain reaction (RT-PCR), and Southern blotting. nih.gov In contrast, HOX4C mRNA was not detected in synovial samples obtained from patients with osteoarthritis (OA). nih.gov This differential expression pattern suggests a potential association of HOX4C with the pathogenesis of rheumatoid arthritis.

Further analysis of HOX gene expression in synovial tissues from RA and OA patients across different anatomical locations indicates that while some HOX gene signatures (e.g., HOXA and HOXC) appear to be more related to the positional origin of the synovial fibroblasts than to the disease itself, HOX4C shows specific expression in RA synovium compared to OA. nih.govnih.gov This highlights the importance of considering both disease state and anatomical location when evaluating HOX gene expression patterns in pathological tissues.

The following table summarizes the qualitative expression of HOX4C mRNA in rheumatoid arthritis and osteoarthritis synovial samples:

Tissue TypeHOX4C mRNA Expression
Rheumatoid Arthritis SynoviumDetected
Osteoarthritis SynoviumNot Detected

Mechanistic Contributions to Disease Pathophysiology in Cellular Models

Investigations using cellular models have provided insights into the potential mechanisms by which HOX4C protein may contribute to disease pathophysiology. Studies focusing on rheumatoid arthritis synovial fibroblasts have shown that the expression of HOX4C mRNA can be influenced by growth factors present in the cellular environment. Basic fibroblast growth factor (bFGF), a signaling molecule implicated in inflammation and tissue remodeling, has been shown to increase the expression of HOX4C mRNA in RA fibroblasts. nih.gov

Furthermore, bFGF was found to enhance the binding activity of a transcriptional regulator, designated C2, to the HOX4C gene. nih.gov This enhanced binding activity correlated with a significant increase in the transcriptional activity of HOX4C in RA fibroblasts. nih.gov These findings suggest a regulatory pathway where bFGF signaling can upregulate HOX4C expression at the transcriptional level in the context of rheumatoid arthritis.

Based on these observations in cellular models, it is hypothesized that HOX4C may be involved in processes such as synovial hyperplasia, a characteristic feature of rheumatoid arthritis. nih.gov The transcriptional regulation of HOX4C by factors like bFGF is proposed to play a crucial role in the pathogenesis of RA. nih.gov

More broadly, HOX proteins, including HOX4C, function as transcription factors that can regulate the expression of numerous target genes. uzh.chresearchgate.net They are known to be involved in controlling fundamental cellular processes such as cell proliferation, differentiation, migration, and apoptosis. frontiersin.orgnih.gov Dysregulation of these processes is central to the development and progression of various diseases, including inflammatory conditions and cancers. nih.gov While much of the mechanistic detail for HOX4C specifically comes from the RA fibroblast model, the general functions of HOX proteins as transcriptional regulators influencing key cellular behaviors provide a framework for understanding its potential roles in other pathological contexts.

Advanced Research Methodologies for Studying Hox4c Protein

Genomic and Transcriptomic Approaches

Genomic and transcriptomic approaches are crucial for understanding how HOX4C interacts with DNA and influences gene expression.

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for HOX4C Binding Sites

Chromatin Immunoprecipitation Sequencing (ChIP-seq) is a powerful technique used to identify the genome-wide binding sites of transcription factors like HOX4C. youtube.com This method involves crosslinking proteins to DNA, shearing the chromatin, and using an antibody specific to HOX4C to immunoprecipitate the protein-DNA complexes. The DNA fragments bound by HOX4C are then isolated and sequenced. youtube.com By mapping the sequenced DNA fragments back to a reference genome, researchers can pinpoint the specific genomic regions where HOX4C binds. youtube.com

Studies on HOX proteins, including those in the HOX4 complex which includes HOX4C, have utilized techniques like DNase I footprinting and cotransfection experiments to identify binding sites within regulatory regions, such as the HOX4C promoter. nih.govembopress.orgnih.gov These studies have shown that HOX4C, along with other HOX4 proteins, can bind to conserved DNA fragments containing multiple binding sites, often characterized by TAAT-related motifs. nih.govembopress.org This binding can mediate transactivation, indicating a role in regulating gene expression. nih.govembopress.org ChIP-seq provides a genome-wide perspective on these interactions, revealing the full spectrum of HOX4C target sites across the genome. Analyzing the motifs enriched within ChIP-seq peaks can also help identify potential cofactors that interact with HOX4C to influence its DNA binding specificity. nih.govnih.gov

RNA Sequencing (RNA-seq) for HOX4C-Mediated Gene Expression Profiling

RNA Sequencing (RNA-seq) is employed to comprehensively analyze the transcriptome and identify genes whose expression is regulated by HOX4C. This technique involves sequencing cDNA derived from RNA samples, providing a snapshot of all RNA molecules present in a cell or tissue under specific conditions. By comparing RNA-seq profiles from cells or tissues with varying levels of HOX4C expression (e.g., HOX4C knockdown vs. control, or cells overexpressing HOX4C), researchers can identify genes that are differentially expressed. mdpi.com These differentially expressed genes are potential targets of HOX4C-mediated transcriptional regulation.

RNA-seq has been used to study the expression profiles of HOX genes in various contexts, including adult organs and cancer cell lines. mdpi.comnih.gov These studies have revealed tissue-specific expression patterns of HOX genes and demonstrated that deregulated HOX expression is implicated in diseases like cancer. mdpi.comnih.gov While specific RNA-seq data solely focused on HOX4C's effect on the entire transcriptome might require dedicated experiments, the general application of RNA-seq to study HOX-mediated gene expression is well-established. mdpi.com Integrating RNA-seq data with ChIP-seq data allows researchers to correlate HOX4C binding to specific genomic regions with changes in the expression of nearby genes, strengthening the evidence for direct transcriptional regulation. frontiersin.org

CRISPR/Cas9-based Gene Editing for HOX4C Functional Studies

CRISPR/Cas9-based gene editing is a revolutionary tool for investigating the functional role of HOX4C by precisely modifying the HOX4C gene in cells or organisms. nih.govmdpi.com This technology utilizes a guide RNA (gRNA) to direct the Cas9 enzyme to a specific genomic locus, where it creates a double-strand break. nih.govmdpi.com The cell's natural repair mechanisms can then be leveraged to introduce targeted mutations, such as insertions or deletions (creating gene knockouts), or to facilitate the integration of new DNA sequences (allowing for gene knock-in or correction). nih.govmdpi.com

For HOX4C, CRISPR/Cas9 can be used to create HOX4C knockout cell lines or animal models to study the phenotypic consequences of losing HOX4C function. Alternatively, CRISPR/Cas9 can be used to introduce specific mutations in the HOX4C coding sequence or regulatory regions to investigate the impact of these changes on protein function or expression. nih.gov Modified versions of Cas9, such as catalytically inactive Cas9 (dCas9), can also be fused to transcriptional activators or repressors to study the effects of specifically activating or repressing HOX4C expression without altering the genomic DNA sequence. nih.govmdpi.com While general applications of CRISPR/Cas9 in studying HOX genes like HOXA9 have been reported, demonstrating its utility in dissecting transcriptional regulation, specific detailed findings solely on HOX4C manipulation using CRISPR/Cas9 would be derived from targeted research on this particular protein. nih.govelifesciences.org

Quantitative Real-Time PCR and in situ Hybridization for Expression Analysis

Quantitative Real-Time PCR (RT-qPCR) and in situ hybridization are fundamental techniques for analyzing the expression levels and spatial distribution of HOX4C mRNA. RT-qPCR allows for the precise quantification of HOX4C mRNA levels in a sample by measuring the amplification of a specific cDNA sequence in real-time. uzh.chnih.govnih.gov This method is highly sensitive and can be used to compare HOX4C expression across different cell types, tissues, developmental stages, or experimental conditions. nih.govresearchgate.net

In situ hybridization (ISH), on the other hand, provides spatial information about HOX4C mRNA expression within tissues or whole organisms. researchgate.nethistobiolab.com This technique uses labeled probes that are complementary to the HOX4C mRNA sequence to detect its presence and location. histobiolab.com ISH can reveal the specific cells or regions where HOX4C is transcribed, offering valuable insights into its potential roles in development and disease based on its expression pattern. researchgate.netnih.govnih.gov Both RT-qPCR and in situ hybridization have been widely applied to study the expression of various HOX genes, including those in the HOXD cluster which historically included the gene now recognized as HOX4C (also referred to as HOXD9 or Hox-4.3 in older literature). uzh.chnih.govxenbase.orgmybiosource.comwikipedia.orggenecards.org Studies have used these methods to show tissue-specific expression of HOX genes and their altered expression in pathological conditions like rheumatoid arthritis and cancer. uzh.chmdpi.comnih.govnih.gov

Proteomic and Interactomic Approaches

Proteomic and interactomic approaches are essential for studying the HOX4C protein itself, including its abundance, post-translational modifications, and interactions with other proteins.

Mass Spectrometry for Protein Identification and Modification Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to identify proteins and characterize their post-translational modifications (PTMs). nih.govplos.orgfrontiersin.orgnih.govsigmaaldrich.com In proteomics, MS involves ionizing peptides or intact proteins and measuring their mass-to-charge ratio. By analyzing the fragmentation patterns of peptides (tandem mass spectrometry, MS/MS), their amino acid sequences can be determined, allowing for protein identification by searching against protein databases. nih.govplos.orgfrontiersin.org

MS is particularly valuable for identifying and mapping PTMs on proteins, such as phosphorylation, acetylation, methylation, and ubiquitination. nih.govplos.orgnih.govsigmaaldrich.com These modifications can significantly impact protein structure, function, localization, and interactions. nih.govsigmaaldrich.com By analyzing the mass shifts of peptides, researchers can identify modified residues and gain insights into the regulatory mechanisms controlling HOX4C activity. While specific detailed mass spectrometry data solely on HOX4C PTMs might be limited in general searches, studies on other HOX proteins, such as Drosophila Sex combs reduced (SCR), have utilized tandem mass spectrometry to identify numerous PTMs, including phosphorylation, acetylation, and methylation. nih.govplos.org These findings highlight the importance of PTMs in regulating HOX protein function and demonstrate the applicability of MS for such analyses. Applying similar MS-based approaches to HOX4C can reveal its specific modification profile and how these modifications influence its biological roles.

Yeast Two-Hybrid and Co-Immunoprecipitation for Protein Interaction Mapping

Protein-protein interactions are fundamental to cellular processes, and identifying the interaction partners of HOX4C is crucial for understanding its functional context. Yeast two-hybrid (Y2H) and co-immunoprecipitation (Co-IP) are two widely used techniques for mapping these interactions.

Yeast two-hybrid is a powerful in vivo method that detects physical interactions between two proteins by reconstituting a functional transcription factor. wikipedia.orgndsu.eduebi.ac.uknih.gov The principle involves fusing the protein of interest (bait) and potential interaction partners (prey) to separate domains of a transcription factor, such as the DNA-binding domain (DBD) and the activation domain (AD). wikipedia.orgndsu.eduebi.ac.uknih.gov If the bait and prey proteins interact, they bring the DBD and AD into proximity, activating a downstream reporter gene whose expression can be easily detected. wikipedia.orgndsu.eduebi.ac.uk While Y2H is effective for screening large libraries of potential interacting proteins, it can have limitations, including false positives and negatives, and is typically limited to soluble proteins, although variations like the split-ubiquitin system exist for membrane proteins. wikipedia.orgsingerinstruments.com

Co-immunoprecipitation (Co-IP) is a biochemical technique used to validate and study protein interactions in a more native cellular context. creative-proteomics.comscau.edu.cnnih.govnih.gov This method involves using an antibody specific to HOX4C (or a tagged version of it) to isolate the protein from cell lysate. creative-proteomics.comnih.gov Any proteins that are physically bound to HOX4C at the time of lysis will be co-precipitated and can subsequently be identified, typically through Western blotting or mass spectrometry. creative-proteomics.comnih.govucl.ac.uk A key advantage of Co-IP is that it assesses interactions occurring within the cellular environment, reflecting physiological conditions. creative-proteomics.com

While general principles of Y2H and Co-IP are well-established for studying protein interactions, specific detailed research findings applying these techniques directly and solely to map novel this compound interactions were not extensively detailed in the provided search results. However, studies on other HOX proteins demonstrate the applicability of these methods for identifying interaction partners within the HOX family and with other transcription factors and cofactors. For instance, HMG1 has been shown to interact with HOX proteins and enhance their DNA binding and transcriptional activation, an interaction studied using techniques like those described. wikipedia.org

Construction and Analysis of HOX4C-centric Protein Interaction Networks

Identifying individual protein-protein interactions is a crucial step towards understanding the broader functional context of HOX4C. The data obtained from methods like Y2H and Co-IP can be used to construct and analyze protein interaction networks centered around HOX4C.

Protein interaction networks visually represent the complex web of associations between a protein of interest and its interacting partners. coffeeprot.com These networks can be built using experimental data combined with information from databases. Analysis of these networks can reveal functional modules, pathways, and potential regulatory mechanisms involving HOX4C. Tools and platforms exist for constructing and analyzing such networks, allowing researchers to visualize interactions, identify highly connected nodes (hubs), and infer potential functions based on the known roles of interacting proteins. coffeeprot.comnih.gov

While the provided search results mention the analysis of protein interaction networks in the context of other genes or broader proteomic studies coffeeprot.comnih.govstring-db.org, specific details on the construction and analysis of a dedicated HOX4C-centric protein interaction network, including detailed findings from such an analysis focused solely on HOX4C, were not prominently featured. However, the principle of using interaction data to build networks is a standard approach in proteomics and systems biology.

Cellular and In Vitro Assays

To understand how HOX4C functions at the molecular and cellular levels, various in vitro and cell-based assays are employed. These methods provide insights into its DNA binding specificity, transcriptional regulatory activity, and effects on fundamental cellular processes like differentiation and proliferation.

Electrophoretic Mobility Shift Assays (EMSAs) for DNA Binding

Electrophoretic Mobility Shift Assay (EMSA), also known as a band shift assay, is a widely used in vitro technique to study the binding of proteins to specific DNA sequences. nih.govoup.comsignosisinc.comsignosisinc.com This assay is based on the principle that a protein-DNA complex migrates slower than free DNA when subjected to electrophoresis in a non-denaturing gel. nih.govsignosisinc.com By using labeled DNA probes containing potential HOX4C binding sites and incubating them with purified this compound (or nuclear extracts containing HOX4C), researchers can determine if HOX4C binds to the specific DNA sequence. nih.govoup.comsignosisinc.comsignosisinc.com Variations of EMSA, such as supershift assays using antibodies against HOX4C, can further confirm the presence of HOX4C in the protein-DNA complex.

Research has utilized EMSA to investigate the DNA binding properties of HOX4C. Studies have shown that this compound can bind to specific conserved sequences, such as those containing TAAT motifs, which are common recognition sites for Hox proteins. oup.comembopress.orgnih.govnih.gov For example, HOX4C, along with HOX4D, has been shown to bind to a conserved DNA fragment located in the intergenic region between the human HOX4C and HOX4D genes, which contains multiple binding sites. embopress.orgnih.govnih.gov Disruption of these TAAT motifs can abolish or reduce the binding activity. embopress.org

Table 1: Summary of HOX4C DNA Binding Sites Studied by EMSA

DNA Sequence MotifLocation Relative to HOX4C GeneBinding ObservedReference
TAAT-related motifsIntergenic region between HOX4C and HOX4DYes embopress.orgnih.govnih.gov
Conserved sequence around -120HOX3D promoterYes nih.gov

Luciferase Reporter Assays for Transcriptional Activity

Luciferase reporter assays are a common method for quantifying the transcriptional activity of a protein like HOX4C. signosisinc.comembopress.orgnih.govnih.gov This assay involves cloning a DNA sequence containing potential HOX4C binding sites (response elements) upstream of a luciferase reporter gene in an expression vector. signosisinc.comembopress.orgnih.govnih.gov Cells are then transfected with this reporter construct along with a vector expressing HOX4C. embopress.orgnih.gov If HOX4C binds to the response elements and activates or represses transcription, it will lead to a corresponding change in luciferase enzyme production, which can be measured by adding a luciferase substrate and detecting the emitted light. embopress.orgnih.govnih.gov

Studies have employed luciferase assays to demonstrate the transcriptional activity of HOX4C. For instance, cotransfection experiments using constructs containing the conserved region (HCR) upstream of a luciferase reporter gene showed that HOX4C can transactivate this reporter, indicating its ability to activate transcription through these binding sites. embopress.orgnih.gov This transactivation requires the presence of TAAT-related binding sites within the HCR. embopress.org Furthermore, the transcriptional regulation of the HOX4C gene itself by factors like basic fibroblast growth factor (bFGF) has been investigated using luciferase assays, demonstrating that bFGF can increase transcriptional activity on rheumatoid synovial fibroblasts. nih.gov

Table 2: Examples of HOX4C Transcriptional Activity Studied by Luciferase Assay

Reporter Construct (containing HOX4C binding sites)Effector Protein (co-transfected)Observed Transcriptional ActivityReference
Conserved Region (HCR) upstream of LuciferaseHOX4CTransactivation embopress.orgnih.gov
C2 binding sequence upstream of LuciferasebFGF (acting on HOX4C gene)Increased transcriptional activity nih.gov

Cell Culture Models for Differentiation and Proliferation Studies

Cell culture models are indispensable for studying the effects of HOX4C on cellular processes such as differentiation and proliferation. By overexpressing or knocking down HOX4C in various cell lines, researchers can observe the resulting changes in cell behavior. uni-due.denih.govgoogle.com

HOX genes, including those in the HOXD cluster, are known to play crucial roles in regulating cell fate, proliferation, and differentiation in various cell types, including stem cells and fibroblasts. uni-due.denih.govgoogle.comuzh.ch Studies using cell culture models have investigated the involvement of HOX4C in these processes. For example, research on rheumatoid synovial fibroblasts suggests that HOX4C is involved in synovial hyperplasia, a process characterized by increased cell proliferation. nih.gov While direct, detailed findings specifically and solely on HOX4C's impact on differentiation and proliferation across a wide range of cell types were not extensively detailed in the provided results, the general role of HOX genes in these processes, as studied in cell culture, provides a framework for understanding HOX4C's potential functions. uni-due.denih.govgoogle.comuzh.ch

In Vivo Model Systems

To complement in vitro studies and understand the physiological roles of HOX4C in a living organism, in vivo model systems, particularly mouse models, are frequently utilized. uzh.ch These models allow for the investigation of HOX4C's function during development, in specific tissues, and in disease contexts.

Genetic manipulation in mice, such as targeted deletion or overexpression of the Hoxd4c gene (the mouse homolog of human HOX4C), can provide insights into its necessity and sufficiency for specific developmental processes or its contribution to disease phenotypes. uzh.ch Observing the resulting phenotypic changes in these model organisms can reveal the in vivo functions of HOX4C.

While the provided search results discuss the use of mouse models for studying HOX genes in general, particularly in the context of skeletal development and joint formation, and mention the importance of in vivo confirmation for findings from cellular studies uzh.chaging-us.com, specific detailed research findings from in vivo model systems focused solely on the effects of manipulating HOX4C were not extensively detailed. However, the established use of mouse models for studying other HOX genes underscores their importance for elucidating the in vivo roles of HOX4C. uzh.ch

Transgenic Animal Models (e.g., Mice, Drosophila, C. elegans)

Transgenic animal models, such as mice, Drosophila melanogaster (fruit fly), and Caenorhabditis elegans (worm), are invaluable tools for studying the in vivo roles of this compound. These models allow researchers to introduce, overexpress, or alter the expression pattern of the HOX4C gene to observe the resulting phenotypic consequences during development and in adult organisms. For instance, studies in mice have revealed the importance of various Hox genes in skeletal development and limb morphogenesis. genecards.orgresearchgate.netuzh.ch Drosophila and C. elegans offer simpler genetic systems and rapid life cycles, making them suitable for large-scale genetic screens and detailed analysis of developmental processes influenced by Hox proteins, including neuronal development and synapse formation. myotonic.orgnih.govnih.gov

Gene Knockout and Knock-in Strategies

Gene knockout and knock-in strategies are fundamental techniques for determining the necessity and sufficiency of HOX4C function. Gene knockout involves the targeted inactivation of the HOX4C gene, allowing researchers to observe the effects of its absence on development and cellular processes. nih.govorigene.com Conversely, gene knock-in allows for the introduction of a modified HOX4C gene or a reporter gene into the native HOX4C locus, enabling studies on protein localization, interaction, or the effect of specific mutations. CRISPR/Cas9-based genome editing has revolutionized these approaches, offering precise and efficient methods for modifying the HOX4C gene in various model organisms and cell lines. nih.govorigene.comresearchgate.net These strategies are crucial for establishing direct links between HOX4C expression and specific biological outcomes.

Morphological and Histological Analysis of Developmental Phenotypes

Morphological and histological analysis are essential for characterizing the developmental phenotypes resulting from altered HOX4C expression. This involves the detailed examination of tissue and organ structure at various developmental stages. Techniques include gross morphological inspection of embryos and adult organisms, as well as microscopic analysis of stained tissue sections. researchgate.netresearchgate.net Histological analysis can reveal cellular changes, such as alterations in cell proliferation, differentiation, migration, and tissue organization, that are a consequence of perturbed HOX4C function. For example, studies on Hox gene function in limb development have utilized histological sections to analyze chondrogenesis and skeletal element formation. researchgate.net

Computational and Bioinformatics Approaches

Computational and bioinformatics approaches are indispensable for analyzing the vast amounts of data generated in HOX4C research and for predicting protein function and interactions. scholaris.canih.govpreprints.org

Sequence Homology and Motif Discovery Algorithms

Sequence homology analysis involves comparing the amino acid sequence of this compound across different species to identify conserved regions, such as the homeodomain, which are likely to be functionally important. wikipedia.org Motif discovery algorithms are used to identify recurring patterns (motifs) within DNA sequences that are bound by this compound or within protein sequences that are crucial for HOX4C function or interaction with other molecules. biorxiv.orgucsd.edumeme-suite.orgnih.govresearchgate.net These algorithms help predict potential HOX4C binding sites in gene regulatory regions, providing insights into its transcriptional targets. mdpi.com

Gene Ontology (GO) and Pathway Enrichment Analysis

Gene Ontology (GO) and pathway enrichment analysis are used to interpret large gene sets that are found to be regulated by HOX4C or associated with HOX4C-related phenotypes. github.comgeneontology.orgcancer.govmetwarebio.comnih.gov GO analysis categorizes genes based on their associated biological processes, cellular components, and molecular functions, providing a high-level overview of the biological areas influenced by HOX4C. github.commetwarebio.com Pathway enrichment analysis identifies known biological pathways that are statistically overrepresented in the gene set, helping to place HOX4C within the context of interacting molecules and cellular networks. nih.govgithub.comcancer.govnih.gov

Predictive Modeling of HOX4C Function and Interactions

Predictive modeling utilizes computational algorithms and available biological data to forecast this compound function and its interactions with other proteins or DNA sequences. This can involve modeling protein structure to understand potential interaction interfaces, predicting protein-protein interactions based on various data sources (e.g., co-expression, protein domain interactions), and modeling gene regulatory networks based on identified DNA binding sites and gene expression data. jensenlab.org These models can generate testable hypotheses about HOX4C's role in specific biological processes and guide further experimental design.

Data Table Example (Illustrative - specific data for HOX4C in these models would require specific experimental results):

Model OrganismResearch MethodObserved Phenotype (Illustrative)Relevant HOX4C Study Aspect (Illustrative)
MouseGene KnockoutLimb skeletal defectsRole in skeletal morphogenesis
DrosophilaTransgenic ExpressionAltered neuronal connectivityFunction in nervous system development
C. elegansGene Knock-in (GFP tag)This compound localization in nucleiSubcellular distribution and function

Future Directions and Emerging Themes in Hox4c Protein Research

Elucidating Uncharacterized Molecular Partners and Regulatory Circuits

A key area for future HOX4C research involves the comprehensive identification and characterization of its molecular partners. HOX proteins are known to interact with various other proteins, including TALE class cofactors like PBX and MEIS, to achieve their diverse regulatory functions. frontiersin.orgnih.gov These interactions are crucial for determining the specificity of HOX protein binding to DNA and their subsequent transcriptional activation or repression activities. Future studies should aim to identify novel protein-protein interactions specific to HOX4C across different cellular contexts and developmental stages. Techniques such as co-immunoprecipitation followed by mass spectrometry, yeast two-hybrid screens, and advanced imaging techniques could be employed to map the HOX4C interactome. mdpi.comnih.gov

Furthermore, understanding the intricate regulatory circuits in which HOX4C participates is essential. This includes identifying the upstream signals and transcription factors that control HOX4C expression, as well as the downstream target genes it directly and indirectly regulates. mdpi.comnih.gov Investigating the role of epigenetic modifications, such as DNA methylation and histone modifications, in regulating HOX4C expression in adult tissues presents another important avenue. uzh.chresearchgate.net The interplay between HOX4C and non-coding RNAs, such as microRNAs and long non-coding RNAs, within these regulatory networks also warrants further exploration. core.ac.uk

Deciphering Context-Dependent Functions of HOX4C in Specific Cell Types

The function of HOX proteins, including HOX4C, is highly context-dependent, meaning their activity and target genes can vary significantly depending on the specific cell type, developmental stage, and environmental cues. nih.govsdbonline.orgnih.gov Future research needs to focus on dissecting the precise roles of HOX4C in various specific cell lineages and differentiated cell types. This involves employing cell-type-specific genetic manipulation techniques, such as conditional knockout or overexpression, coupled with transcriptomic and epigenomic profiling to identify the unique sets of genes and pathways regulated by HOX4C in each context. mdpi.comnih.gov

For instance, investigating the specific cofactors and chromatin landscapes that influence HOX4C activity in different cell types will be crucial for understanding this context specificity. frontiersin.orgnih.govsdbonline.org Studies focusing on the dynamic intracellular localization of HOX4C and how it is regulated by protein-protein interactions or post-translational modifications could also shed light on its cell-type-specific functions. mdpi.com The differential expression patterns of HOX genes across various adult tissues, as observed in studies, highlight the need for detailed investigations into the specific roles of HOX4C in maintaining tissue identity and function in adulthood. researchgate.net

Investigating Non-Transcriptional Roles of HOX4C Protein

While primarily known as a transcription factor, evidence suggests that HOX proteins can also exert non-transcriptional functions. mdpi.comnih.gov These roles might involve direct interactions with cytoplasmic proteins, modulation of signaling pathways, regulation of mRNA translation, or involvement in DNA repair mechanisms. mdpi.comnih.gov Future research should aim to definitively establish and characterize any non-transcriptional roles of HOX4C.

This could involve subcellular localization studies to determine the presence of HOX4C in different cellular compartments beyond the nucleus. mdpi.com Investigating potential interactions with components of the translational machinery or signaling molecules could reveal novel non-transcriptional functions. mdpi.comnih.govresearchgate.net Exploring the involvement of HOX4C in processes like cell cycle regulation or DNA repair, independent of its transcriptional activity, represents an exciting area for future inquiry. mdpi.comnih.govuzh.ch

Exploring HOX4C's Role in Tissue Regeneration and Homeostasis

HOX proteins maintain activities in adulthood and have been implicated in processes such as hematopoiesis, neuronal circuit establishment, and tissue regeneration. mdpi.com Investigating the specific contribution of HOX4C to tissue regeneration and homeostasis in various adult tissues is a critical future direction. This could involve studying the expression and function of HOX4C in tissue stem cell populations and their differentiated progeny during normal tissue turnover and in response to injury. uzh.chgoogle.comgoogle.com

Research could focus on how HOX4C influences the behavior of adult stem cells, including their proliferation, differentiation, and self-renewal capacities, within the context of tissue repair. uzh.chgoogle.comgoogle.com Understanding how dysregulation of HOX4C might contribute to impaired tissue regeneration or contribute to diseases characterized by disrupted tissue homeostasis, such as certain fibrotic conditions or age-related degeneration, is also important. nih.govmdpi.com

Systems Biology Approaches for Comprehensive HOX4C Network Analysis

Given the complex nature of HOX protein function and their involvement in intricate regulatory networks, adopting systems biology approaches will be crucial for a comprehensive understanding of HOX4C. mdpi.commdpi.comnih.govfrontiersin.orgresearchgate.net This involves integrating large-scale datasets, such as genomic, transcriptomic, proteomic, and interactome data, to build computational models that can simulate and predict the behavior of HOX4C within the cellular system. frontiersin.orgmdpi.commdpi.comresearchgate.net

Future research should leverage advanced bioinformatics tools and network analysis techniques to map the complete HOX4C interaction network, including protein-protein interactions, protein-DNA interactions, and regulatory relationships with other genes and non-coding RNAs. frontiersin.orgmdpi.commdpi.comfrontiersin.orgresearchgate.net These models can help identify key nodes and pathways influenced by HOX4C, predict the consequences of perturbing HOX4C activity, and uncover emergent properties of the network that are not apparent from studying individual components in isolation. mdpi.commdpi.comresearchgate.net Single-cell analysis technologies can further enhance these efforts by providing high-resolution data on HOX4C activity and its network interactions at the level of individual cells within heterogeneous tissue environments. mdpi.com

Q & A

Q. What are the conserved developmental roles of HOX4C, and how can its spatial-temporal expression patterns be experimentally mapped?

HOX4C (Hox-4.4/HOXD9) regulates posterior embryonic development, including limb bud formation and neural tube patterning. To map its expression, use:

  • In situ hybridization to localize mRNA in mouse/human embryos .
  • RNA sequencing (RNA-seq) to quantify expression across developmental stages .
  • Comparative genomics to identify conserved regulatory elements (e.g., the HOX cross-talk region, HCR) between species .

Q. What experimental strategies are recommended to study HOX4C’s regulatory mechanisms in gene clusters?

Focus on the HOX4 cluster’s cis-regulatory elements due to its compact structure (~3.5 kb between Hox-4.4 and Hox-4.5). Methods include:

  • Luciferase reporter assays with truncated promoter regions to identify transcriptional activation domains .
  • Chromatin Immunoprecipitation (ChIP) to detect HOX4C binding to the HCR element .
  • CRISPR-Cas9 deletion of putative enhancers to assess functional impact on neighboring genes .

Advanced Research Questions

Q. How can contradictory findings about HOX4C’s transcriptional targets be resolved across different model systems?

Discrepancies often arise from species-specific regulatory divergence or contextual factors (e.g., cell type, developmental stage). Mitigate these by:

  • Cross-species validation : Compare target gene orthologs in human/mouse models using ChIP-seq and RNA interference .
  • Contextual controls : Standardize experimental conditions (e.g., limb bud mesoderm vs. neural crest cells) .
  • Multi-omics integration : Combine ATAC-seq (open chromatin), Hi-C (3D chromatin structure), and proteomics to identify indirect regulatory effects .

Q. What advanced structural biology methods can elucidate HOX4C’s functional specificity in DNA-protein interactions?

HOX4C’s specificity arises from cooperative binding with cofactors (e.g., PBX, MEIS). Techniques include:

  • Cryo-EM or X-ray crystallography to resolve HOX4C-DNA-cofactor ternary complexes .
  • Deep mutational scanning to identify residues critical for DNA binding or protein-protein interactions .
  • Molecular dynamics simulations to model conformational changes upon DNA binding .

Q. How should researchers design experiments to distinguish HOX4C’s autonomous functions from compensatory effects of paralogs (e.g., HOXD8/HOXD10)?

  • Conditional knockout models : Use tissue-specific Cre drivers to avoid systemic compensation .
  • Single-cell RNA-seq : Profile transcriptional changes in HOX4C-deficient cells vs. wild-type at single-cell resolution .
  • Dominant-negative mutants : Overwrite HOX4C’s DNA-binding domain to block function without altering expression levels .

Methodological Challenges & Data Analysis

Q. What are common pitfalls in interpreting HOX4C overexpression studies, and how can they be addressed?

Overexpression may cause non-physiological aggregation or off-target binding. Solutions include:

  • Dose-response assays to establish linearity between expression levels and phenotypic outcomes .
  • Rescue experiments : Reintroduce wild-type HOX4C in knockout backgrounds to confirm specificity .
  • Proteomic profiling (e.g., CETSA) to monitor protein stability and interaction networks under overexpression .

Q. How can researchers reconcile discrepancies in HOX4C’s reported post-translational modifications (PTMs) across studies?

  • Phosphoproteomics/ubiquitinomics : Use tandem mass spectrometry (LC-MS/MS) with anti-HOX4C immunoprecipitation .
  • Orthogonal validation : Pair MS data with Western blotting using PTM-specific antibodies .
  • Kinase/phosphatase inhibitors : Modulate PTM states to assess functional relevance .

Comparative and Evolutionary Studies

Q. What computational tools are essential for analyzing HOX4C’s evolutionary conservation and divergence?

  • Phylogenetic footprinting : Identify conserved non-coding sequences using tools like PhyloP or GERP++ .
  • Synteny analysis : Compare HOX4 cluster organization across species via UCSC Genome Browser or Ensembl .
  • Machine learning : Train models to predict regulatory elements based on sequence conservation and chromatin accessibility .

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